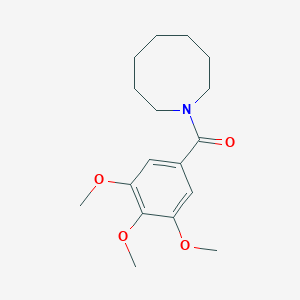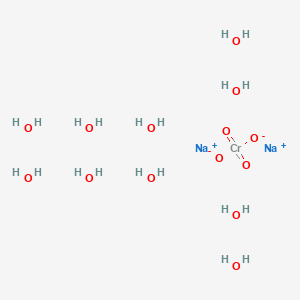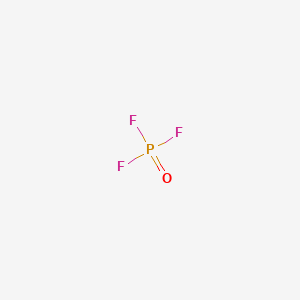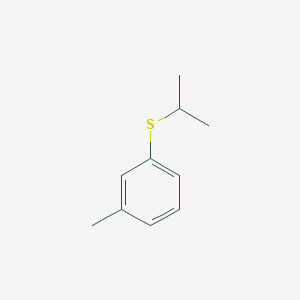
Benzene, 1-methyl-3-((1-methylethyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methyl-3-((1-methylethyl)thio)-, also known as 4-tert-Butylthioanisole (TBT), is an organic compound that is commonly used as a flavoring agent and fragrance in the food and cosmetic industry. It is a colorless liquid with a strong odor and is highly flammable. TBT is synthesized through a simple and efficient process, making it a popular choice for scientific research applications. In
Wirkmechanismus
The mechanism of action of TBT is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of sulfur-containing compounds. TBT has been shown to inhibit the activity of cystathionine beta-synthase, an enzyme involved in the synthesis of cysteine, an essential amino acid. This inhibition leads to the accumulation of homocysteine, a toxic metabolite that can cause oxidative stress and damage to cells.
Biochemische Und Physiologische Effekte
TBT has been shown to have both beneficial and detrimental effects on biological systems. On one hand, TBT has been shown to exhibit antioxidant activity, which can protect cells from oxidative damage. On the other hand, TBT has been shown to induce DNA damage and cell death in certain cell types. TBT has also been shown to affect the expression of genes involved in inflammation and immune response, suggesting a potential role in the regulation of these processes.
Vorteile Und Einschränkungen Für Laborexperimente
TBT is a popular choice for scientific research due to its simple synthesis method and availability. It is also a relatively stable compound, making it easy to handle and store. However, TBT has some limitations for lab experiments, including its strong odor and potential toxicity. Care should be taken when handling TBT, and appropriate safety measures should be implemented.
Zukünftige Richtungen
There are several future directions for the study of TBT. One potential area of research is the development of new antimicrobial agents based on the structure of TBT. Another area of research is the study of the molecular mechanisms underlying the beneficial and detrimental effects of TBT on biological systems. Additionally, the use of TBT as a probe molecule for the study of molecular interactions in biological systems could lead to the development of new therapeutic agents.
Synthesemethoden
TBT can be synthesized through a simple and efficient process that involves the reaction of anisole with tert-butyl mercaptan in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of TBT as the main product. The yield of TBT can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
TBT is widely used in scientific research as a reference standard for the analysis of volatile sulfur compounds in food and environmental samples. It is also used as a model compound for the study of odor-active compounds in wine and beer. TBT has been shown to exhibit antimicrobial activity against various microorganisms, making it a potential candidate for the development of new antimicrobial agents. Additionally, TBT has been used as a probe molecule for the study of molecular interactions in biological systems.
Eigenschaften
CAS-Nummer |
14905-80-7 |
|---|---|
Produktname |
Benzene, 1-methyl-3-((1-methylethyl)thio)- |
Molekularformel |
C10H14S |
Molekulargewicht |
166.29 g/mol |
IUPAC-Name |
1-methyl-3-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H14S/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8H,1-3H3 |
InChI-Schlüssel |
CIUOVJDIRUPGIE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)SC(C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)SC(C)C |
Andere CAS-Nummern |
14905-80-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



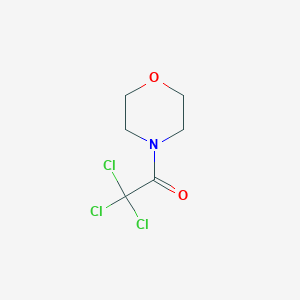
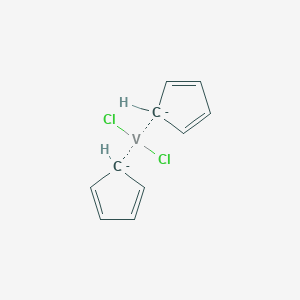
![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)
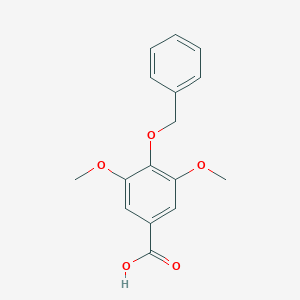
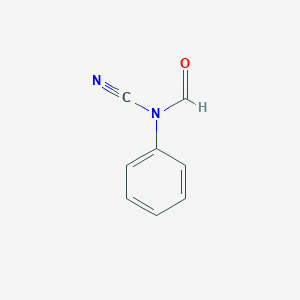
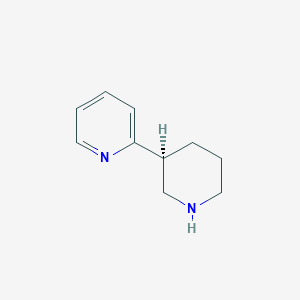
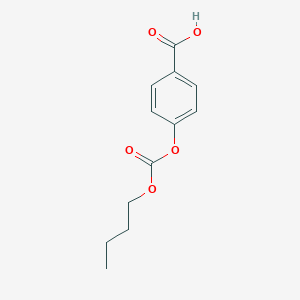
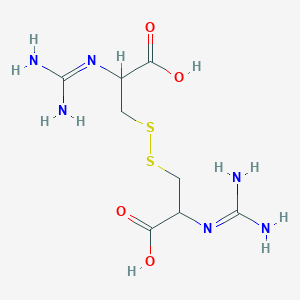
![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)
